Codeine-d3

Catalog No.
S1538680
CAS No.
70420-71-2
M.F
C18H21NO3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Codeine-d3

CAS Number

70420-71-2

Product Name

Codeine-d3

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

Molecular Formula

C18H21NO3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3

InChI Key

OROGSEYTTFOCAN-SBGSAQJDSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O

Synonyms

Coducept-d3;Methylmorphine-d3;3-methyl Morphine;Modicept-d3;Morphine-d3 3-methyl ester

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O

Internal standards are compounds with similar chemical properties to the target analyte (the substance being measured) but are isotopically labelled, meaning they have a slightly different mass due to the substitution of one or more hydrogen atoms with heavier isotopes like deuterium (d) []. This difference in mass allows scientists to accurately quantify the target analyte in a complex sample by comparing its signal to that of the internal standard.

Here's how Codeine-d3 functions as an internal standard:

  • Similar properties: Codeine-d3 shares similar chemical properties to codeine, the target analyte, ensuring it behaves similarly during the analytical process. This allows for a direct comparison between the signal intensities of both compounds.
  • Compensation for variations: During sample preparation and analysis, various factors can introduce slight variations in the signal intensity of the target analyte. The internal standard, unaffected by these variations due to its identical processing, acts as a reference point [].
  • Accurate quantification: By comparing the signal intensity ratios of the target analyte and the internal standard, scientists can compensate for these variations and obtain a more accurate and reliable quantification of the target analyte in the sample [].

Applications:

Codeine-d3 finds application in various scientific research fields, including:

  • Pharmaceutical research: Quantifying codeine in biological samples like blood or plasma to assess drug metabolism, pharmacokinetics, and potential interactions with other medications [].
  • Forensic analysis: Measuring codeine levels in blood or urine samples for forensic investigations, aiding in cases of suspected drug use or overdose [].
  • Clinical toxicology: Analyzing codeine levels in patients suspected of poisoning or overdose to determine the severity and guide treatment decisions [].

Codeine-d3 is a deuterated form of codeine, a naturally occurring alkaloid derived from the opium poppy, Papaver somniferum. The chemical formula for codeine-d3 is C₁₈D₃H₁₈NO₃, where three hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This modification enhances its utility in research, particularly in pharmacokinetic studies and metabolic profiling. Codeine itself is known for its analgesic (pain-relieving), anti-tussive (cough-suppressing), and anti-diarrheal properties, functioning primarily as a prodrug that is metabolized into morphine in the liver .

The primary chemical reaction involving codeine-d3 is its metabolism in the human body. Codeine-d3 undergoes O-demethylation to produce morphine-d3 through the action of cytochrome P450 enzymes, particularly CYP2D6. The metabolic pathway can be summarized as follows:

  • O-Demethylation:
    Codeine d3CYP2D6Morphine d3\text{Codeine d3}\xrightarrow{\text{CYP2D6}}\text{Morphine d3}
  • Glucuronidation: Morphine-d3 can further undergo conjugation with glucuronic acid to form morphine-3-glucuronide and morphine-6-glucuronide, which are also pharmacologically active .

The synthesis of codeine-d3 typically involves the methylation of morphine-d3, which can be achieved through various methods:

  • Methylation Reaction:
    • Morphine-d3 is treated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide) to yield codeine-d3.
    • The reaction can be represented as follows:
    Morphine d3+CH3IBaseCodeine d3+by products\text{Morphine d3}+\text{CH}_3\text{I}\xrightarrow{\text{Base}}\text{Codeine d3}+\text{by products}
  • Use of Isotopically Labeled Precursors:
    • Starting from isotopically labeled precursors ensures that the final product retains deuterium at specific positions, enhancing its utility for analytical purposes .

Codeine-d3 is primarily used in research settings, particularly in:

  • Pharmacokinetic Studies: To trace and quantify drug metabolism in biological systems.
  • Analytical Chemistry: As a reference standard in liquid chromatography-mass spectrometry (LC-MS) methods for detecting and quantifying opiates in biological samples and environmental studies .
  • Clinical Research: To study variations in drug metabolism among different populations, especially those with polymorphisms affecting cytochrome P450 enzymes .

Interaction studies involving codeine-d3 focus on its metabolic pathways and interactions with other drugs. For instance:

  • Codeine-d3's metabolism can be influenced by co-administration with other medications that inhibit or induce cytochrome P450 enzymes.
  • Studies have shown that certain drugs can affect the conversion rate of codeine to morphine, leading to variations in analgesic efficacy and side effects .

Several compounds share structural similarities with codeine-d3, each exhibiting unique pharmacological profiles:

CompoundChemical FormulaPrimary UseUnique Feature
MorphineC₁₈H₁₉NO₃Strong analgesicDirectly binds to opioid receptors
HydrocodoneC₁₈H₂₁NO₃Pain reliefMore potent than codeine
OxycodoneC₂₁H₂₅NO₃Pain reliefSemi-synthetic opioid
NorcodeineC₁₈H₂₁NO₃AnalgesicActive metabolite of codeine
DihydrocodeineC₁₈H₂₃NO₃Pain reliefLess potent than codeine

Codeine-d3 is unique due to its isotopic labeling, allowing for enhanced tracking during pharmacokinetic studies while retaining similar pharmacological properties as conventional codeine .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

302.17097377 g/mol

Monoisotopic Mass

302.17097377 g/mol

Heavy Atom Count

22

UNII

H2X46C93U8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1.Codd, E.E.,Shank, R.P.,Schupsky, J.J., et al. Serotonin and norepinephrine uptake inhibiting activity of centrally acting analgesics: Structural determinants and role in antinociception. Journal of Pharmacology and Experimental Therapeutics 274(3), 1263

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